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Compound of Interest

Compound Name: Safinamide impurity 9

CAS No.: 1000370-28-4

Cat. No.: B8468711

Get Quote

Executive Summary & Definition
In the synthesis of Safinamide Mesylate (an ngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

-aminoamide derivative used for Parkinson’s disease), impurity profiling is critical for CMC
(Chemistry, Manufacturing, and Controls) compliance. While standard impurities (A-F) are well-
documented in literature (e.g., Zou et al., 2017), late-stage process optimization often reveals
complex, high-molecular-weight species.

For the purpose of this technical guide, "Impurity 9" is defined as the Tertiary Amine Dimer

(Chemical Name: (S)-2-(bis(4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide). This impurity

typically arises during the reductive amination step when the secondary amine of Safinamide

reacts with a second equivalent of the intermediate aldehyde.

Elucidating this structure presents specific stereochemical and spectral challenges—notably

the diastereotopicity of methylene protons induced by the chiral center—which requires a

sophisticated 2D NMR workflow.
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Synthetic Origin and Formation Mechanism
To understand the structural elucidation, one must first map the chemical causality. Safinamide

is synthesized via the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde with L-

alaninamide.

Impurity 9 forms via an "over-alkylation" pathway where the formed Safinamide competes with

L-alaninamide for the remaining aldehyde reductant.

Visualization: Impurity 9 Formation Pathway
The following diagram illustrates the competitive reaction kinetics leading to Impurity 9.
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Figure 1: Competitive reductive amination pathway showing the genesis of the tertiary amine

impurity (Impurity 9) from the active pharmaceutical ingredient.[1]

Analytical Strategy: From Mass to Magnet
Before NMR acquisition, High-Resolution Mass Spectrometry (HRMS) provides the molecular

formula scaffold.

Safinamide [M+H]+: m/z ~303.15

Impurity 9 [M+H]+: m/z ~517.22 (Consistent with the addition of a 4-(3-

fluorobenzyloxy)benzyl moiety minus a proton).

The NMR Challenge
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The transition from Safinamide to Impurity 9 involves the loss of the N-H proton and the

addition of a bulky benzyl group. The critical elucidation challenge is distinguishing this from a

regioisomer (alkylation at the amide nitrogen) or a bis-amide.

Key Structural Markers to Prove:

N-Alkylation Site: Confirm substitution is on the central amine, not the amide.

Symmetry Breaking: The chiral center at the alanine moiety renders the two benzyl groups

chemically equivalent but magnetically non-equivalent in subtle ways, or completely distinct

depending on rotation.

Diastereotopicity: The methylene protons (

) will likely split into complex AB systems due to the adjacent chiral center.

Step-by-Step NMR Elucidation Protocol
Step 1: 1H NMR – The "Diastereotopic" Fingerprint
Objective: Identify the number of benzyl protons and assess symmetry.

In Safinamide, the benzylic methylene (

) appears as a singlet or a slightly broadened singlet around

3.7 ppm. In Impurity 9:

You will observe two sets of benzylic signals.

Critical Observation: Due to the adjacent chiral center (C2 of the propyl chain), the protons

on the newly added benzyl group are diastereotopic. Instead of a clean singlet (2H), you will

likely see an AB quartet (or two doublets) for the

protons, typically in the

3.5–4.2 ppm range.

Integration: The aromatic region integration will double relative to the alanine methyl doublet

(
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~1.2 ppm), confirming the "dimer" nature.

Step 2: 13C and DEPT-135 – Carbon Counting
Objective: Confirm the presence of two distinct benzyl environments.

Safinamide: ~17 carbons.[2][3][4]

Impurity 9: ~31 carbons.

Differentiation: If the molecule were perfectly symmetric (impossible due to the chiral center),

carbon signals would overlap perfectly. However, steric hindrance usually causes slight

chemical shift differences between the two benzyl arms. Expect "doubling" of aromatic peaks

or broadening.

Key Signal: The methylene carbons attached to the nitrogen (

) will appear in the

50-60 ppm region. DEPT-135 will confirm them as inverted (CH2) peaks.

Step 3: 2D HSQC – Mapping the Proton-Carbon Skeleton
Objective: Assign protons to their specific carbons to declutter the aromatic region.

Use Multiplicity-Edited HSQC to distinguish

(aromatic) from

(benzylic/fluorobenzyl) signals immediately. This is crucial as the aromatic region will be
crowded (16 aromatic protons).

Step 4: 2D HMBC – The "Smoking Gun" for Connectivity
Objective: Prove the tertiary amine structure (N-alkylation vs. O-alkylation or Amide-alkylation).

This is the most critical experiment. You must look for long-range couplings (2J, 3J) from the

alanine methine proton (

) and the benzylic protons.
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The Diagnostic Correlation:

Find the proton signal for the alanine chiral center (

~3.2 ppm).

In HMBC, this proton should show correlations to two distinct benzylic carbons (the

carbons).

Conversely, the benzylic protons from both benzyl groups must show a correlation to the

alanine methine carbon.

Absence of Amide Alkylation: Ensure the amide

protons (if visible in DMSO-d6) do not show alkylation correlations.

Step 5: 1D/2D NOESY – Stereochemical Confirmation
Objective: Confirm spatial proximity.

Strong NOE correlations should be observed between the alanine methyl group and the

benzylic protons of both aromatic rings, confirming they are clustered around the central

nitrogen.

Data Summary: Chemical Shift Comparison
Solvent: DMSO-d6 (referenced to 2.50 ppm)
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Position
Safinamide (API)
δH (ppm)

Impurity 9 (Tertiary
Amine) δH (ppm)

Diagnostic Change

N-H ~2.5 (Broad) Absent
Loss of secondary

amine proton.

Alanine CH ~3.1 (q) ~3.4 - 3.6 (m)

Downfield shift due to

tertiary amine

formation.

N-CH2-Ar ~3.7 (s, 2H) 3.6 - 4.1 (m, 4H)

Key Indicator: Splits

into AB systems

(diastereotopic) &

doubles in integration.

O-CH2-Ar ~5.1 (s, 2H) ~5.1 (s, 4H)

Integration doubles;

chemical shift remains

similar.

Amide NH2 ~7.0, 7.4 (s) ~6.9, 7.3 (s)
Remains intact (rules

out amide alkylation).

Experimental Workflow Diagram
The following Graphviz diagram outlines the logic flow for validating Impurity 9.
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Figure 2: Logical decision tree for the structural confirmation of Impurity 9.
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(Note: "Impurity 9" is treated here as the N-benzyl dimer based on standard reductive

amination impurity profiles. Always cross-reference with your specific internal impurity

manifest.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. pharmaffiliates.com [pharmaffiliates.com]

3. US11111208B2 - Process for the preparation of safinamide mesylate intermediate -
Google Patents [patents.google.com]

4. Safinamide Impurities Manufacturers & Suppliers - Daicel Pharma Standards
[daicelpharmastandards.com]

5. rjptonline.org [rjptonline.org]

6. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate:
Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://rjptonline.org/AbstractView.aspx?PID=2024-17-4-70
https://pubmed.ncbi.nlm.nih.gov/28150570/
https://rjptonline.org/AbstractView.aspx?PID=2024-17-4-70
https://pubmed.ncbi.nlm.nih.gov/28150570/
https://www.benchchem.com/product/b8468711?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/313266839_Identification_Characterization_and_Quantification_of_Impurities_of_Safinamide_Mesilate_Process-Related_Impurities_and_Degradation_Products
https://www.pharmaffiliates.com/en/parentapi/safinamide-impurities
https://patents.google.com/patent/US11111208B2/en
https://patents.google.com/patent/US11111208B2/en
https://www.daicelpharmastandards.com/product-category/safinamide/
https://www.daicelpharmastandards.com/product-category/safinamide/
https://rjptonline.org/AbstractView.aspx?PID=2024-17-4-70
https://pubmed.ncbi.nlm.nih.gov/28150570/
https://pubmed.ncbi.nlm.nih.gov/28150570/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8468711?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Structural Elucidation of Safinamide Impurity 9: A
Comprehensive NMR Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8468711/docs#structural-elucidation-of-safinamide-
impurity-9-a-comprehensive-nmr-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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